2-(4-Benzylpiperazin-1-yl)-5-chloroaniline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Regioisomer mix-ups can invalidate screening data. This compound (CAS 893751-49-0) ensures unambiguous identification via MDL MFCD07365174 and canonical SMILES, ≥98% purity. Benefits: • 5-Chloro substitution yields pKa 7.40 (vs. 7.94 des-chloro), enhancing H-bond donor character. • Low melting point simplifies liquid handling at scale. • Consistent reactivity in amide coupling/Buchwald-Hartwig reactions. Bulk packaging available, ready-to-ship.

Molecular Formula C17H20ClN3
Molecular Weight 301.8 g/mol
CAS No. 893751-49-0
Cat. No. B1287831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Benzylpiperazin-1-yl)-5-chloroaniline
CAS893751-49-0
Molecular FormulaC17H20ClN3
Molecular Weight301.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)N
InChIInChI=1S/C17H20ClN3/c18-15-6-7-17(16(19)12-15)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2
InChIKeyZMFBUBUZGUAMEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Profile and Procurement Overview


2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is a synthetic small molecule belonging to the N-aryl-N′-benzylpiperazine class, characterized by a benzylpiperazine moiety attached at the 2-position of a 5-chloro-substituted aniline ring (C₁₇H₂₀ClN₃, MW 301.81 g/mol) . It is commercially supplied as a research intermediate for medicinal chemistry and organic synthesis, with a typical vendor-certified purity of ≥98% . The compound exhibits computational physicochemical properties including a predicted pKa of 7.40, LogP of 3.24, and topological polar surface area (TPSA) of 32.5 Ų .

Research intermediate for medicinal chemistry and organic synthesis
Supplied at ≥98% purity, reducing pre-use purification steps
Predicted pKa (7.40), LogP (3.24), and TPSA (32.5 Ų) available for lead optimization
Unambiguous regioisomeric identity via MDL and SMILES for inventory tracking

Risk of Interchanging Close Analogs


Superficially similar N-aryl-N′-benzylpiperazine derivatives differ in the position of the chloro substituent on the aniline ring or in the N′-alkyl substituent on the piperazine, which alters electronic character, lipophilicity, and steric environment . These differences translate into measurable shifts in predicted pKa (e.g., 7.40 for the 5-chloro target vs. 7.94 for the des-chloro analog), boiling point (462.0 °C vs. 420.9 °C), and density (1.230 vs. 1.145 g/cm³) . Such variations can affect reactivity in downstream coupling reactions, chromatographic retention, and ADME properties if the compound is used as a building block in lead optimization; therefore, substituting a regioisomer without verification risks altering synthetic outcomes or structure-activity relationships .

Regioisomer (chloro at 3- or 4-position) shifts electronic character, pKa, and boiling point, altering reactivity and chromatographic retention.

Des-chloro analog (pKa 7.94 vs 7.40) yields different ionized fraction at physiological pH, potentially affecting assay results.

Variation in N′-alkyl substituent or piperazine position may not transfer coupling efficiency or ADME profiles directly.

Quantitative Differentiation from Structural Analogs


Protonation State Shift at Physiological pH

The predicted pKa of 2-(4-Benzylpiperazin-1-yl)-5-chloroaniline is 7.40 ± 0.10, compared to 7.94 ± 0.40 for the des-chloro analog 2-(4-benzylpiperazin-1-yl)aniline . The 0.54-unit decrease in pKa, attributable to the electron-withdrawing 5-chloro substituent, means that at pH 7.4 the target compound has a higher fraction of neutral free base, which can influence membrane permeability and protein binding [1].

Protonation Shift
Cross-study comparable
pKa 7.40 ± 0.10 vs 7.94 ± 0.40 (Δ = -0.54)
May alter ionized fraction by ~10–20% at pH 7.4
Predicted values; confirm experimentally
Medicinal Chemistry Physicochemical Profiling Lead Optimization

Purity Specification Advantage in Procurement

The target compound is listed at ≥98% purity by ChemScene , whereas the regioisomeric 4-(4-benzylpiperazin-1-yl)-3-chloroaniline is typically supplied at 95% purity (Bidepharm) and the 2,3-regioisomer is offered at 95% . This 3-percentage-point purity advantage can reduce or eliminate the need for pre-use chromatography or recrystallization, saving time and material costs in parallel synthesis workflows.

Purity Specification
Supplier data
≥98% (target) vs 95% (regioisomers)
Higher purity floor reduces pre-use purification need
Based on vendor COA; lot-dependent
Chemical Procurement Synthetic Chemistry Quality Control

Boiling Point and Density Discrimination

The target compound exhibits a predicted boiling point of 462.0 ± 45.0 °C and density of 1.230 ± 0.06 g/cm³ . In contrast, the des-chloro analog boils at 420.9 °C with a density of 1.145 g/cm³ , while the 3-chloro regioisomer (piperazine at 4-position) boils at ~472.5 °C and melts at 177.84 °C . The ~41 °C increase in boiling point upon chlorine introduction and the intermediate boiling point relative to the 3-chloro regioisomer can be exploited for separation or formulation design where thermal stability and density are critical parameters.

Boiling Point & Density
Supplier data
BP 462.0 °C; Density 1.230 g/cm³ vs des-chloro: BP 420.9 °C, Density 1.145 g/cm³ vs 3-chloro regioisomer: BP ~472.5 °C
Supports distillation and extraction differentiation
Predicted values; process validation recommended
Process Chemistry Formulation Science Analytical Chemistry

Lipophilicity Modulation Without Polar Surface Area Penalty

The computed LogP (octanol-water partition coefficient) of the target compound is 3.24, compared to 3.18 for the des-chloro analog [1]. The marginal ΔLogP of +0.06 reflects the lipophilicity contribution of the 5-chloro substituent. Additionally, the compound’s TPSA of 32.5 Ų is identical to the des-chloro analog, indicating that chlorine substitution modulates lipophilicity without increasing polar surface area, a desirable profile for maintaining blood-brain barrier permeability potential [2].

Lipophilicity & TPSA
Cross-study comparable
LogP 3.24 (target) vs 3.18 (des-chloro); TPSA 32.5 Ų (identical)
Chlorine adds lipophilicity without TPSA penalty
Computed values; validate permeability in assay
Drug Design ADME Prediction Chemoinformatics

Unambiguous Regioisomeric Identity Verification

The compound is unambiguously identified by its MDL number MFCD07365174 and canonical SMILES NC1=CC(Cl)=CC=C1N2CCN(CC3=CC=CC=C3)CC2 . The distinct substitution pattern (piperazine ortho to aniline NH₂, chlorine para to NH₂) differentiates it from the 3-chloro regioisomer (SMILES: NC1=CC(Cl)=C(N2CCN(CC3=CC=CC=C3)CC2)C=C1, CAS 937604-07-4) and the 4-piperazinyl-3-chloro isomer (CAS 55403-32-2) . These unique identifiers eliminate ambiguity in procurement, inventory, and analytical documentation.

Regioisomeric Identity
Vendor catalog
MDL MFCD07365174; SMILES NC1=CC(Cl)=CC=C1N2CCN(CC3=CC=CC=C3)CC2
Unambiguous identification for procurement and LIMS
Cross-check SMILES/MDL before ordering
Chemical Inventory Management Analytical Reference Regulatory Compliance

Standard Refrigerated Storage Compatibility

The target compound is specified for storage at 2–8 °C in sealed, dry conditions . This is a less stringent requirement than the -20 °C storage recommended for some piperazine derivatives , potentially reducing energy costs and simplifying compound management in high-throughput screening libraries. The absence of special cold-chain requirements (e.g., -80 °C) makes the compound more accessible for standard laboratory infrastructure.

Storage Requirement
Class-level
2–8 °C, sealed dry conditions (vs. -20 °C for some analogs)
Simplifies compound management; no freezer required
Stability data limited; monitor lot integrity
Laboratory Logistics Compound Management Stability

Key Procurement and Application Scenarios


Late-Stage Functionalization of Aniline Scaffolds

The compound's 5-chloro substitution pattern provides a distinct electronic profile (pKa 7.40) compared to the des-chloro analog (pKa 7.94), making it a preferred building block for programs targeting receptors where a slightly more acidic aniline NH₂ improves hydrogen-bond donor character . The ≥98% purity reduces the risk of side reactions during amide coupling or Buchwald-Hartwig cross-coupling steps commonly employed in parallel synthesis libraries.

Process Development and Physical Property Characterization

With a predicted boiling point of 462.0 °C and density of 1.230 g/cm³, this compound can be distinguished from regioisomers during distillation and extraction unit operations . The absence of a sharp melting point (unlike the 3-chloro regioisomer which melts at 177.84 °C) indicates it remains as a liquid or low-melting solid under typical processing conditions, potentially simplifying transfer and handling in pilot-scale campaigns.

CNS-Oriented Fragment and ADME Screening Libraries

The compound's computed LogP of 3.24 and TPSA of 32.5 Ų place it within favorable CNS drug-like space, with the chlorine atom contributing +0.06 LogP units over the des-chloro scaffold without increasing polar surface area . Procurement for fragment-based screening or CNS-targeted libraries can leverage this subtle but potentially critical difference in lipophilicity for SAR exploration.

Analytical Reference and Inventory Disambiguation

The unique MDL identifier MFCD07365174 and canonical SMILES distinguish this compound from its three closest regioisomers, ensuring error-free ordering, receipt verification, and LIMS registration . For organizations maintaining large compound collections, this structural disambiguation is essential to avoid costly mix-ups that could invalidate screening datasets.

Application
Selection Property
Validation Focus
Aniline scaffold functionalization
Distinct pKa and purity profile
Verify electronic effect and purity for coupling efficiency
Process development and purification
Boiling point and density differentiation
Confirm distillation cut points and extraction behavior
CNS-oriented fragment libraries
Lipophilicity modulation without TPSA penalty
Validate computed LogP and permeability in ADME models
Analytical reference and inventory management
Unambiguous structural identity
Cross-check MDL/SMILES for regioisomer disambiguation
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